[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] 4-phosphonooxybutanoate
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Overview
Description
[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] 4-phosphonooxybutanoate is a synthetic antifungal compound known for its potent activity against a variety of fungal pathogens. It belongs to the class of triazole antifungal agents and is characterized by a tetrahydrofuran center. This compound has been extensively studied for its efficacy in treating fungal infections and has shown promising results in both in vitro and in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] 4-phosphonooxybutanoate involves multiple steps, starting from 2-chloro-2’,4’-difluoroacetophenone. The initial step involves the conversion of this compound to an acetate ester by displacement of the chlorine with sodium acetate in the presence of sodium iodide. This is followed by a Wittig reaction with methylenetriphenylphosphorane to produce an allyl ester, which is then hydrolyzed to an alcohol using potassium hydroxide in aqueous dioxane. Subsequent steps include asymmetric Sharpless epoxidation, ring opening with the sodium salt of 1,2,4-triazole, and several other transformations to yield the final product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound has been optimized to allow for the preparation of multikilogram quantities. This involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] 4-phosphonooxybutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, particularly involving the triazole ring and the tetrahydrofuran center.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium acetate, methylenetriphenylphosphorane, potassium hydroxide, tert-butyl hydroperoxide, and sodium iodide. The reactions are typically carried out under controlled temperatures and in the presence of specific catalysts to ensure selectivity and efficiency .
Major Products
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds that retain the core structure of the original molecule .
Scientific Research Applications
[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] 4-phosphonooxybutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole antifungal agents.
Biology: Investigated for its antifungal activity against various fungal pathogens, including Candida spp., Aspergillus spp., and Cryptococcus neoformans.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of new antifungal formulations and as a reference compound in quality control processes
Mechanism of Action
The primary mechanism of action of [(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] 4-phosphonooxybutanoate involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to other triazole antifungal agents .
Comparison with Similar Compounds
Similar Compounds
Posaconazole (Sch 56592): Another triazole antifungal agent with a tetrahydrofuran center, known for its broad-spectrum antifungal activity.
Itraconazole: A triazole antifungal agent from which posaconazole is derived, with a similar mechanism of action but different structural features.
Uniqueness
[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] 4-phosphonooxybutanoate is unique due to its specific structural modifications, which confer enhanced antifungal activity and selectivity compared to other triazole antifungal agents. Its tetrahydrofuran center and specific substitutions on the triazole ring contribute to its potent activity and broad-spectrum efficacy .
Properties
CAS No. |
200346-83-4 |
---|---|
Molecular Formula |
C41H49F2N8O9P |
Molecular Weight |
866.8 g/mol |
IUPAC Name |
[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] 4-phosphonooxybutanoate |
InChI |
InChI=1S/C41H49F2N8O9P/c1-3-38(29(2)60-39(52)5-4-20-59-61(54,55)56)51-40(53)50(28-46-51)34-9-7-32(8-10-34)47-16-18-48(19-17-47)33-11-13-35(14-12-33)57-23-30-22-41(58-24-30,25-49-27-44-26-45-49)36-15-6-31(42)21-37(36)43/h6-15,21,26-30,38H,3-5,16-20,22-25H2,1-2H3,(H2,54,55,56)/t29-,30+,38-,41-/m0/s1 |
InChI Key |
NLHJBJQMMYCBTA-IGIZVOCXSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)OC(=O)CCCOP(=O)(O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES |
CCC(C(C)OC(=O)CCCOP(=O)(O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C(C)OC(=O)CCCOP(=O)(O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Synonyms |
SCH 59884 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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